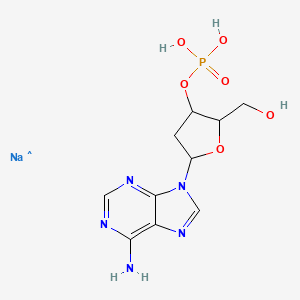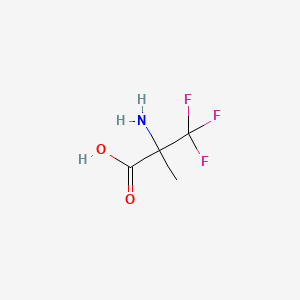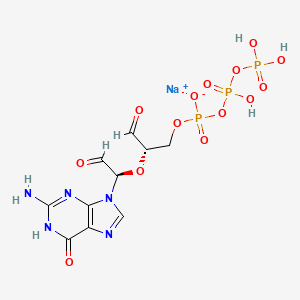
Guanosine 5'-triphosphate,periodate oxidized sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-triphosphate, periodate oxidized sodium salt is a chemical compound with the molecular formula C10H14N5NaO14P3 . It is a product used for proteomics .
Molecular Structure Analysis
The molecular structure of Guanosine 5’-triphosphate, periodate oxidized sodium salt is represented by the formula C10H14N5NaO14P3 . It has the guanine nucleobase attached to the 1’ carbon of the ribose and it has the triphosphate moiety attached to ribose’s 5’ carbon .Chemical Reactions Analysis
Guanosine 5’-triphosphate (GTP) is involved in various biological functions such as cell signaling by activation of GTP-binding proteins, RNA and protein synthesis, and production of cyclic guanosine monophosphate (cGMP), a secondary messenger . It is also used as a source of energy for protein synthesis and gluconeogenesis .Physical And Chemical Properties Analysis
Guanosine 5’-triphosphate, periodate oxidized sodium salt is a white powder that is soluble in water . Its molecular weight is 544.15 .Applications De Recherche Scientifique
RNA Polymerases Substrate
Guanosine 5′-triphosphate (GTP), a purine trinucleotide, is a substrate for RNA polymerases . This means it is used in the synthesis of RNA, a crucial process in gene expression.
G-Protein Coupled Receptor (GPCR) GTPases
GTP is also a substrate for a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. Binding of a signaling molecule to a GPCR results in GTP binding and GTPase activation.
Cell Signaling and Cycling
GTP is involved in cell signaling and cycling associated with guanine nucleotide exchange factors (GEF) . These are proteins or protein domains that stimulate the release of GDP to allow binding of GTP resulting in activation of GTPase.
Proteomics Research
Guanosine 5’-triphosphate, periodate oxidized sodium salt is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Preparation of Modified Platination Reagents
Guanosine 5′-triphosphate sodium salt hydrate has been used in the preparation of horseradish peroxidase (HRP)-modified platination reagents . These reagents are used in various biochemical research applications.
Inhibition of Transglutaminase
Guanosine 5′-triphosphate sodium salt hydrate is used in in vitro inhibition of transglutaminase (tTG) . tTG is an enzyme that in humans is encoded by the TGM2 gene, and it is involved in the crosslinking of proteins and the conjugation of polyamines to proteins.
Mécanisme D'action
GTP functions as a carrier of phosphates and pyrophosphates involved in channeling chemical energy into specific biosynthetic pathways . It activates the signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades .
Propriétés
IUPAC Name |
sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O14P3.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)27-5(1-16)3-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIUTIYREXVACK-KGZKBUQUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746723 |
Source


|
| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103192-45-6 |
Source


|
| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


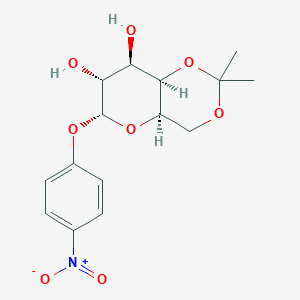
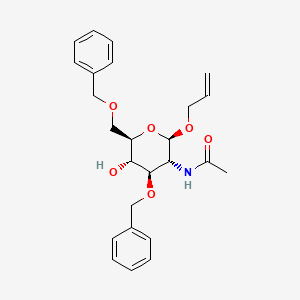


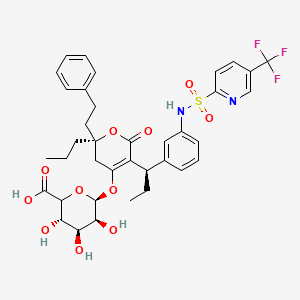
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)
